Cas no 2229644-83-9 (2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid)

2-{1-[1-(Furan-2-yl)prop-1-en-2-yl]cyclopropyl}acetic acid is a structurally unique compound featuring a furan ring linked to a cyclopropane-acetic acid framework via a prop-1-en-2-yl bridge. This molecular architecture imparts potential reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical research. The presence of the furan moiety offers opportunities for further derivatization, while the cyclopropane ring enhances steric and electronic properties, potentially influencing biological activity. Its acetic acid functionality allows for easy modification into esters, amides, or other derivatives. This compound may serve as an intermediate in the synthesis of complex molecules, particularly in drug discovery or materials science applications.
2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid structure
2229644-83-9 structure
Product Name:2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid
CAS No:2229644-83-9
MF:C12H14O3
MW:206.237763881683
CID:6107379
PubChem ID:165700254
Update Time:2025-10-24

2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid
    • 2229644-83-9
    • 2-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}acetic acid
    • EN300-1801889
    • Inchi: 1S/C12H14O3/c1-9(7-10-3-2-6-15-10)12(4-5-12)8-11(13)14/h2-3,6-7H,4-5,8H2,1H3,(H,13,14)/b9-7-
    • InChI Key: RCRXGAPVDADDKF-CLFYSBASSA-N
    • SMILES: OC(CC1(/C(=C\C2=CC=CO2)/C)CC1)=O

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.4Ų

2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid Pricemore >>

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Additional information on 2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid

Comprehensive Overview of 2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid (CAS No. 2229644-83-9): Properties, Applications, and Research Insights

The compound 2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid (CAS No. 2229644-83-9) is a structurally unique organic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and material science. This article delves into its chemical properties, synthesis pathways, and emerging uses, while addressing common queries such as "What is the role of furan derivatives in drug discovery?" and "How are cyclopropane-containing compounds utilized in modern chemistry?"

From a structural perspective, 2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid combines a furan ring, a cyclopropyl group, and an acetic acid moiety, making it a versatile intermediate for further chemical modifications. The presence of the furan-2-yl group is particularly noteworthy, as furan derivatives are increasingly studied for their bioactivity, including anti-inflammatory and antimicrobial properties. Researchers often search for "furan-based bioactive compounds" or "cyclopropylacetic acid derivatives," reflecting the growing interest in this molecular class.

In pharmaceutical research, CAS No. 2229644-83-9 has been explored as a precursor for designing novel small-molecule inhibitors. Its prop-1-en-2-yl segment offers a reactive site for conjugation, which aligns with the trending topic of "targeted drug delivery systems." Additionally, the cyclopropylacetic acid component is frequently discussed in forums questioning "How do strained rings enhance drug potency?"—a hot topic in medicinal chemistry due to their ability to improve metabolic stability.

The synthesis of 2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid typically involves multi-step organic reactions, including cyclopropanation and ester hydrolysis. Laboratories focusing on "green chemistry approaches for heterocyclic synthesis" may find this compound relevant, as recent studies emphasize sustainable methods to reduce waste. Moreover, its potential as a biodegradable polymer additive has sparked discussions in material science circles, particularly among those searching for "eco-friendly plasticizers."

Analytical characterization of CAS No. 2229644-83-9 employs techniques like NMR, HPLC, and mass spectrometry, addressing common queries such as "How to confirm the purity of complex organic compounds?" Its spectral data is often compared to databases for "structure-activity relationship (SAR) studies," a key focus in computational chemistry. The compound’s logP value and hydrogen-bonding capacity are also critical for researchers investigating "molecular solubility predictors."

Beyond academia, industries are exploring 2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid for specialty chemicals. For instance, its derivatization into flavor enhancers or fragrance intermediates aligns with the rising demand for "natural-like synthetic additives." This ties into broader trends like "sustainable ingredient sourcing," a frequently searched term in consumer markets.

In conclusion, 2-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}acetic acid represents a compelling case study in interdisciplinary chemistry. Its structural complexity and functional diversity make it a valuable subject for researchers investigating "next-generation chemical building blocks" or "multifunctional organic synthons." As scientific databases expand, this compound’s profile will likely grow, further answering niche queries like "Can furan-cyclopropane hybrids act as enzyme modulators?"—showcasing its untapped potential.

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